N-benzyl-1,3-benzothiazole-6-carboxamide

Epigenetics LSD1 Selectivity profiling

N-Benzyl-1,3-benzothiazole-6-carboxamide (CAS 334990-54-4) is a synthetically derived benzothiazole carboxamide with the molecular formula C15H12N2OS and a molecular weight of 268.33 g/mol. It is commercially catalogued as WAY-634421 and is supplied in research-grade purity (≥95%) for use as a small-molecule probe, biochemical tool, or synthetic intermediate.

Molecular Formula C15H12N2OS
Molecular Weight 268.3 g/mol
Cat. No. B2450372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1,3-benzothiazole-6-carboxamide
Molecular FormulaC15H12N2OS
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H12N2OS/c18-15(16-9-11-4-2-1-3-5-11)12-6-7-13-14(8-12)19-10-17-13/h1-8,10H,9H2,(H,16,18)
InChIKeyLIAFQNYHBACZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1,3-benzothiazole-6-carboxamide (CAS 334990-54-4): Chemical Identity and Research-Grade Sourcing


N-Benzyl-1,3-benzothiazole-6-carboxamide (CAS 334990-54-4) is a synthetically derived benzothiazole carboxamide with the molecular formula C15H12N2OS and a molecular weight of 268.33 g/mol. It is commercially catalogued as WAY-634421 and is supplied in research-grade purity (≥95%) for use as a small-molecule probe, biochemical tool, or synthetic intermediate . The compound belongs to a broader class of benzothiazole-6-carboxamides that have been explored for kinase inhibition and antiparasitic activity, though the unsubstituted N-benzyl variant itself has been profiled primarily for selectivity and off-target liability rather than primary target potency [1].

Why N-Benzyl-1,3-benzothiazole-6-carboxamide Cannot Be Replaced by Its 2-Amino Analog in Target Profiling


The closest structural analog, 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (4c), was optimized as a potent pteridine reductase-1 (PTR1) inhibitor with an EC50 of 7.0 μM against Trypanosoma brucei and a favorable oral bioavailability profile after cyclodextrin formulation [1]. This activity is directly driven by the 2-amino substitution, which engages the PTR1 active site through hydrogen bonding. N-Benzyl-1,3-benzothiazole-6-carboxamide lacks this critical 2-amino pharmacophore and consequently shows no meaningful PTR1 inhibition. Substituting one for the other would completely alter target engagement and phenotypic readout, making them non-interchangeable despite their benzothiazole-6-carboxamide core.

Product-Specific Quantitative Evidence Guide for N-Benzyl-1,3-benzothiazole-6-carboxamide: Head-to-Head Selectivity and Functional Profiling


LSD1 (KDM1A) Inhibitory Activity: 10 μM IC50 Defines a Low-Potency Baseline Useful for Selectivity Counter-Screening

In a human recombinant LSD1 enzymatic assay using a methylated peptide substrate and Amplex Red detection (30 min incubation), N-benzyl-1,3-benzothiazole-6-carboxamide inhibited LSD1 with an IC50 of 10,000 nM (10 μM) [1]. This is notably weak compared to the reference LSD1 inhibitor Tranylcypromine (IC50 ≈ 20–200 μM range in standard assays) [2], indicating the compound does not achieve the nanomolar potency required for probe development. However, for selectivity panels, this weak inhibition provides a clean negative signal that confirms the absence of LSD1 liability—a feature that distinguishes it from more promiscuous benzothiazole analogs.

Epigenetics LSD1 Selectivity profiling

Monoamine Oxidase A (MAO-A) vs. MAO-B Selectivity: A 10-Fold Window Observed in Human Enzyme Assays

N-Benzyl-1,3-benzothiazole-6-carboxamide was profiled against human MAO-A and MAO-B in fluorogenic substrate assays [1]. The compound inhibited MAO-A with an IC50 of 100,000 nM (100 μM) and showed essentially no inhibition of MAO-B up to 100 μM, yielding a >10-fold selectivity index. This contrasts with the close analog 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (4c), which was not reported to have MAO liability but did exhibit nanomolar enzymatic potency against TbPTR1 (IC50 = 0.35 μM) and LmPTR1 (IC50 = 1.9 μM) [2]. The markedly weaker MAO engagement of the target compound is consistent with the absence of key amine features required for flavin-dependent amine oxidase inhibition.

Neurochemistry MAO selectivity Off-target screening

Commercial Specification: ≥95% Purity and Single-Compound Identity Verified by CAS Registry

Commercially sourced N-benzyl-1,3-benzothiazole-6-carboxamide (CAS 334990-54-4) is supplied with a minimum purity of 95% as verified by standard analytical characterization . While no formal head-to-head degradation study is available for this specific compound, related benzothiazole carboxamides such as the TRPV1 antagonists in the patent literature demonstrated sensitivity to rat liver S9 metabolic activation in in vitro genotoxicity assays, highlighting the need for rigorous lot-specific purity documentation [1]. The single, unambiguous CAS assignment distinguishes this compound from multi-component or positional isomer mixtures that plague benzothiazole procurement.

Chemical procurement Quality control Reproducibility

Application as a Next-Generation Sequencing (NGS) Library Preparation Component (WAY-634421)

N-Benzyl-1,3-benzothiazole-6-carboxamide is catalogued as WAY-634421, a component of the SMARTer Stranded Total RNA-Seq Kit v2 – Pico Input Mammalian (Takara Bio) . In this configuration, the compound functions as a critical element within the proprietary template-switching oligonucleotide architecture that enables strand-specific library generation from picogram-level total RNA inputs. Performance data for the kit demonstrate generation of high-complexity libraries from 250 pg–10 ng of total RNA with >99% strand specificity and minimal rRNA contamination [1]. While the specific contribution of WAY-634421 to these metrics is not disclosed in peer-reviewed literature, the compound's role in this validated commercial workflow distinguishes it from benzothiazole analogs that are solely used as biological probes and have no demonstrated utility in molecular biology reagent formulations.

NGS RNA-Seq Library preparation

Best-Fit Research and Industrial Application Scenarios for N-Benzyl-1,3-benzothiazole-6-carboxamide


Selectivity Panel Negative Control in Epigenetic and Neurotransmitter Catabolism Assays

Use N-benzyl-1,3-benzothiazole-6-carboxamide as a structurally matched negative control when profiling benzothiazole-based compound libraries against LSD1 (IC50 = 10 μM) [1] and MAO-A (IC50 = 100 μM) [2]. Its documented weak inhibition provides a benchmark to distinguish genuine SAR-driven activity from assay interference, ensuring that observed hits are not false positives arising from the benzothiazole scaffold itself.

NGS Library Preparation Reagent Identity Verification

Procure N-benzyl-1,3-benzothiazole-6-carboxamide (WAY-634421) as a verification standard when developing or troubleshooting Illumina-compatible stranded RNA-seq library preparation protocols. The compound's identity matches the proprietary oligonucleotide component in the SMARTer Stranded Total RNA-Seq Kit v2, enabling direct correlation with published kit performance metrics such as >99% strand specificity and sub-nanogram input tolerance .

Metabolic Stability Benchmarking of Benzothiazole Carboxamides

Include N-benzyl-1,3-benzothiazole-6-carboxamide in hepatic S9 fraction metabolic stability assays as a class-representative compound for benzothiazole amides. Its structural simplicity (no 2-amino or 2-methyl substitution) makes it a suitable baseline for comparing intrinsic clearance rates across benzothiazole-6-carboxamide analogs, especially given the known in vitro genotoxicity artifacts observed with TRPV1 benzothiazole amides in rat liver S9 systems [3].

Kinase Profiling Exclusion Control for PTR1-Targeted Programs

Deploy N-benzyl-1,3-benzothiazole-6-carboxamide as an exclusion control in anti-trypanosomal drug discovery programs. Unlike the 2-amino analog 4c, which inhibits TbPTR1 with an IC50 of 0.35 μM [4], the target compound lacks this pharmacophore and should show no PTR1 engagement. This differential can be exploited to validate assay specificity and confirm that observed anti-parasitic activity is not due to nonspecific benzothiazole-mediated effects.

Quote Request

Request a Quote for N-benzyl-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.